

SO3 concentration control reduce ABS formation

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Compound Focus: Ammonium bisulfate

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SO3 & ABS Formation: A Technical Overview

In systems where flue gases from combustion contain sulfur oxides (SO_x) and ammonia (NH₃), a significant operational challenge is the formation of **Ammonium Bisulfate (ABS)**. The core issue is the oxidation of a portion of sulfur dioxide (SO₂) into sulfur trioxide (SO₃), which then reacts with ammonia slip from NO_x reduction systems [1] [2].

The fundamental reaction is: $\text{NH}_3 + \text{SO}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_4\text{HSO}_4$ (**Ammonium Bisulfate**) [1].

ABS is a sticky, corrosive compound that condenses at temperatures between approximately 400°F and 500°F (about 200°C to 260°C) [1] [3]. It leads to the fouling and plugging of critical equipment like air preheaters (APH) and the deactivation of Selective Catalytic Reduction (SCR) catalysts, which in turn drives up operational and maintenance costs [1] [3].

Frequently Asked Questions (FAQs)

1. What are the primary sources of SO₃ in a combustion system? SO₃ formation occurs through several mechanisms. In the furnace, about 1% of SO₂ can oxidize to SO₃ through reactions with atomic or molecular oxygen, or via catalytic reactions with tube deposits [2]. Furthermore, the vanadia-based catalysts

in SCR systems, used for NO_x reduction, also catalytically oxidize SO₂ to SO₃, with conversion rates typically between 0.5% and 1.5% [2].

2. How does ABS lead to catalyst deactivation? ABS negatively impacts SCR catalysts through two main pathways:

- **Physical Blinding/Pore Plugging:** ABS condenses and covers the active sites of the catalyst, preventing the NO_x and ammonia from reaching them [1] [3].
- **Chemical Poisoning:** ABS can chemically react with the active metal oxide components of the catalyst, permanently reducing its activity [1] [3].

3. Why is ABS formation exacerbated at lower unit loads? When a unit runs at lower loads, the temperature in the SCR and air preheater drops. If the temperature falls below the ABS dew point (which is a function of SO₃ and ammonia concentrations), the formation and deposition of ABS increase significantly, leading to more severe plugging and corrosion [4].

Measurement & Analysis Techniques

Accurately measuring SO₃ concentrations is crucial for diagnosing problems and verifying the effectiveness of control strategies.

SO₃ Measurement Methods Comparison

Method	Principle	Key Advantages	Key Challenges / Considerations
Sorbent Traps [4]	Sample gas drawn through a solid sorbent material that captures SO ₃ .	Portable, built-in QA/QC, performs well in high-particulate environments, simpler than wet methods.	Requires precise temperature control (200-230°C) during sampling to prevent low bias or breakthrough.

Method	Principle	Key Advantages	Key Challenges / Considerations
Controlled Condensation (CTM-13/ Method 8A) [4]	SO ₃ is condensed from the flue gas stream in a cooled coil.	Established reference method.	Prone to analyte loss on sample surfaces; struggles in high-particulate environments; complex setup.
Chemical Absorption [3]	Gas is bubbled through an impinger containing an absorbing solution like isopropanol or NaOH.	Can be adapted for various analyses.	Requires handling liquid reagents; impinger systems can be bulky and complex.

Analytical Methods for ABS and Related Species [3]

Analysis Object	Recommended Analytical Methods
SO₄²⁻ (aq)	Spectrophotometry, Titration, Ion Chromatography
NH₄⁺ (aq)	Indophenol Blue Spectrophotometry, Ammonia Ion Concentration Meter
ABS (NH₄HSO₄)	Fourier Transform Infrared Spectroscopy (FT-IR) for qualitative analysis; Quantitative analysis via chemical measurement of NH ₄ ⁺ and SO ₄ ²⁻ ions.

SO₃ & ABS Control Strategies

Several technologies are available to mitigate SO₃ and ABS formation.

Control Technologies Comparison

Technology	Mechanism	Key Application Considerations
Targeted In-Furnace Injection (TIFI) [1]	Injects a magnesium-based slurry (e.g., MgO) into the furnace. Controls slag, neutralizes SO ₃ , and changes slag morphology to be more friable.	High effectiveness for SO ₃ and slag control; requires CFD modeling for optimal injector placement.
Dry Sorbent Injection (DSI) [4]	Injects a dry sorbent (e.g., hydrated lime, trona, magnesium hydroxide) into the flue gas stream to react with and neutralize SO ₃ .	Lower SO ₃ concentrations reduce ABS formation temperature, enabling lower load operation. Injection rate can be optimized using sorbent trap measurements.
SCR Catalyst Management [2]	Using an SCR catalyst formulation with a lower inherent conversion rate of SO ₂ to SO ₃ .	A proactive design choice; balancing NO _x reduction efficiency with minimized SO ₃ production is key.

Detailed Experimental Protocols

Protocol 1: Evaluating SO₃ Concentration Using Sorbent Traps [4]

This protocol is ideal for short-term testing to measure SO₃ across an SCR system.

- **Sampling Setup:** Use a sampling system that includes a heated probe, desiccant canisters to remove moisture and other acid gases, and a sampling console with mass flow controllers and pumps.
- **Critical Temperature Control:** Maintain the sorbent trap within a narrow temperature range of **200°C to 230°C** during the entire sampling run. This is achieved by using a heated probe with a controlled cooling air inlet. Sampling outside this range will yield inaccurate results.
- **Filtration:** When sampling in locations with high particulate matter (e.g., upstream of particulate control devices), use a static pre-filter to prevent plugging and bias.
- **Sampling Execution:** Sample co-located trap pairs simultaneously for approximately 30 minutes at each test location (e.g., SCR inlet and outlet).
- **Laboratory Analysis:** Send the traps to a specialized lab for analysis. The lab will report the mass of SO₃ collected, which is used to calculate the flue gas concentration.

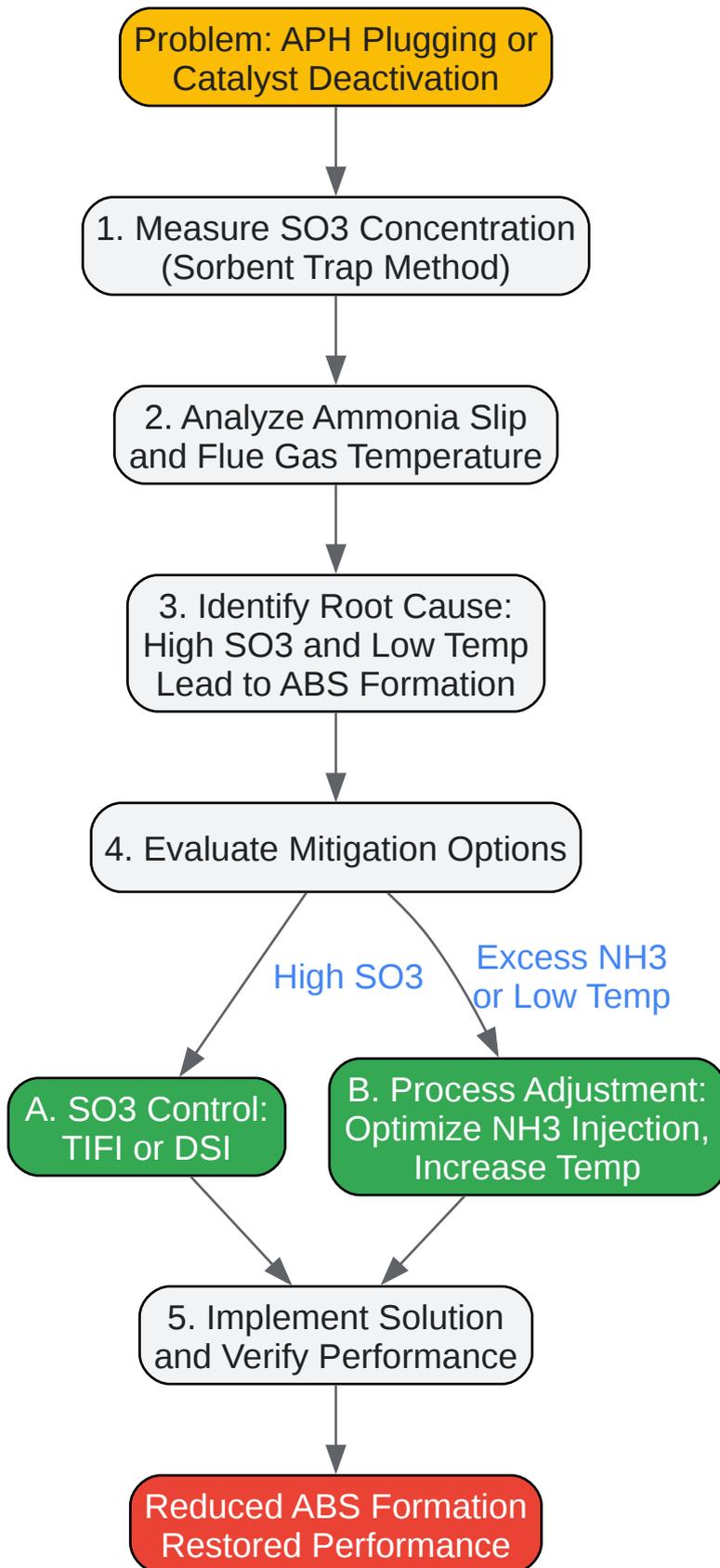
Protocol 2: Assessing ABS Impact on SCR Catalyst Samples [3]

This lab method analyzes catalyst samples from the field to quantify ABS deposition.

- **Sample Preparation:** Crush and weigh a defined mass of the spent catalyst sample.
- **ABS Dissolution and Conversion:** Add sodium hydroxide (NaOH) to the catalyst sample and heat. This converts the ammonium ions in ABS into ammonia gas (NH₃).
$$\text{NH}_4\text{HSO}_4 + 2\text{NaOH} \rightarrow \text{NH}_3\uparrow + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O}$$
- **Ammonia Collection:** Direct the evaporated ammonia gas into a trapping solution of dilute sulfuric acid (H₂SO₄), where it is absorbed as ammonium sulfate.
$$\text{NH}_3 + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_4)_2\text{SO}_4$$
- **Quantification:** Analyze the ammonium concentration in the trapping solution using Indophenol Blue Spectrophotometry. This concentration can be back-calculated to determine the ABS content on the catalyst surface.

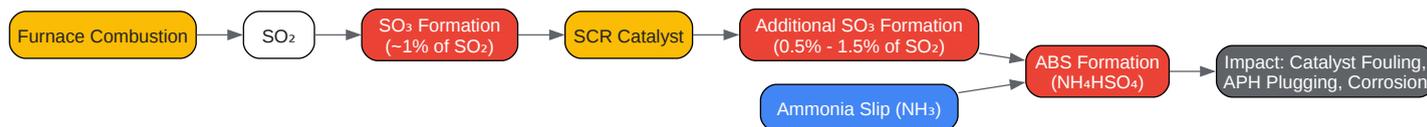
Process Workflow Diagrams

This workflow summarizes the key steps for diagnosing and mitigating ABS-related issues.



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The following diagram illustrates the primary sources of SO₃ and its pathway to forming problematic ABS.



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I hope this technical knowledge base provides a solid foundation for your work. The strategies and measurement techniques outlined are key to managing sulfur-related operational challenges.

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